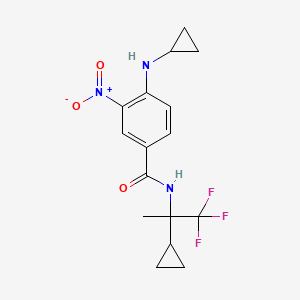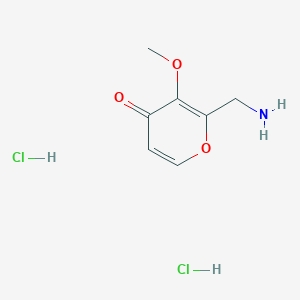![molecular formula C11H13F3N4O2 B7450945 N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450945.png)
N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide is a fluorinated organic compound. The presence of the trifluoroethyl group imparts unique properties to the molecule, making it valuable in various fields such as medicinal chemistry, pesticides, and functional materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable pyrazole derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-trifluoroethyl)pyrazole derivatives: These compounds share the trifluoroethyl group and exhibit similar properties.
Fluorinated amides: Compounds with similar structural features and fluorine-containing groups.
Uniqueness
N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide is unique due to its specific combination of the trifluoroethyl group and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-(prop-2-enoylamino)-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N4O2/c1-2-9(19)15-4-3-10(20)17-8-5-16-18(6-8)7-11(12,13)14/h2,5-6H,1,3-4,7H2,(H,15,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRLYIGYBQSKBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NC1=CN(N=C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-methylphenyl)-2-[(3-cyclopropyl-1,2-oxazol-5-yl)methylsulfanyl]acetamide](/img/structure/B7450863.png)
![N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide](/img/structure/B7450869.png)

![rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride](/img/structure/B7450888.png)
![N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B7450893.png)

![4-[(1-methyl-1H-1,2,3-triazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B7450912.png)
![3-(2-chloro-5-methoxyphenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B7450914.png)
![6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7450917.png)
![rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450926.png)
![tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate](/img/structure/B7450932.png)


![Tert-butyl 3,3-dimethyl-2-[2-(prop-2-enoylamino)ethylcarbamoyl]butanoate](/img/structure/B7450959.png)
